Acide 5-cyanopyridine-2-boronique

Vue d'ensemble

Description

Synthesis Analysis

“(5-Cyanopyridin-2-yl)boronic acid” and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries.Molecular Structure Analysis

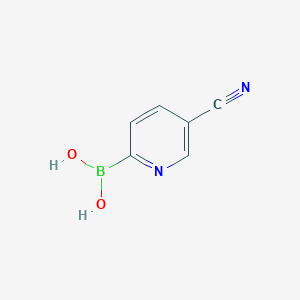

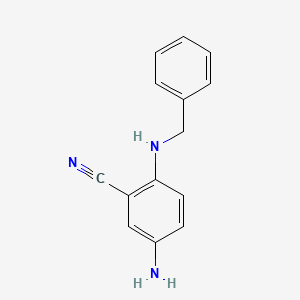

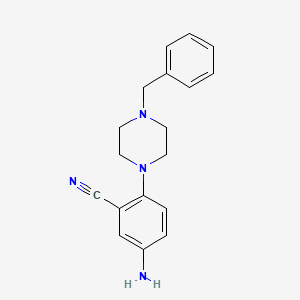

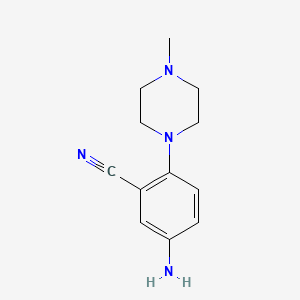

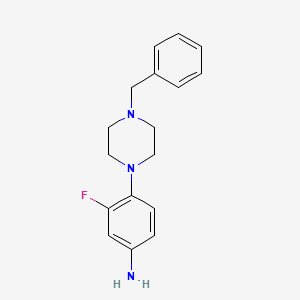

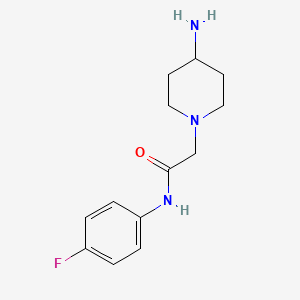

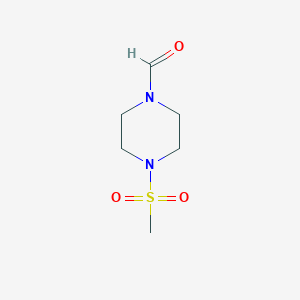

The empirical formula of “(5-Cyanopyridin-2-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .Chemical Reactions Analysis

“(5-Cyanopyridin-2-yl)boronic acid” is primarily used as a reagent for the synthesis of various molecules and as a catalyst for various reactions. It has been extensively studied for its potential biochemical and physiological effects, as well as its potential applications in lab experiments.Physical And Chemical Properties Analysis

The empirical formula of “(5-Cyanopyridin-2-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .Applications De Recherche Scientifique

Synthèse organique

Acide 5-cyanopyridine-2-boronique: est un composé polyvalent en synthèse organique. Il agit comme un intermédiaire important pour la construction de molécules complexes en raison de son groupe acide boronique réactif, qui peut former des liaisons carbone-carbone par le biais de réactions de couplage croisé comme la réaction de Suzuki . Cette réactivité est essentielle pour la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.

Recherche pharmaceutique

Dans la recherche pharmaceutique, l'this compound sert de bloc de construction pour le développement de médicaments. Sa structure est essentielle dans la synthèse de molécules qui interagissent avec des cibles biologiques. Par exemple, il peut être utilisé pour créer des ligands pour les récepteurs ou les enzymes, ce qui pourrait conduire à de nouveaux traitements pour les maladies .

Production agrochimique

Le composé trouve une application dans le développement de produits agrochimiques. Sa partie acide boronique est essentielle pour créer de nouveaux pesticides et herbicides, offrant un moyen de contrôler les ravageurs agricoles et d'améliorer les rendements des cultures de manière efficace .

Fabrication de colorants

This compound: est également utilisé dans la production de colorants. Sa structure chimique permet l'introduction de divers substituants, permettant la synthèse de colorants aux propriétés spécifiques pour les textiles et les applications industrielles .

Technologies de détection

Les acides boroniques, y compris l'this compound, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis, ce qui les rend utiles dans les applications de détection. Ils peuvent être utilisés pour la détection des sucres, des alcools et d'autres substances contenant des groupes diol, ce qui est précieux pour la surveillance environnementale et le diagnostic médical .

Science des matériaux

En science des matériaux, l'this compound peut être utilisé pour modifier des surfaces ou créer des polymères aux caractéristiques spécifiques. Le groupe acide boronique permet la formation de liaisons covalentes stables avec d'autres matériaux, conduisant au développement de nouveaux matériaux aux propriétés améliorées .

Outil biochimique

Ce composé est un outil biochimique pour la manipulation et la modification des protéines. Il peut être utilisé pour marquer les protéines ou pour modifier leur fonction, ce qui est crucial pour la compréhension des processus biologiques et le développement de stratégies thérapeutiques .

Systèmes de libération contrôlée

Enfin, l'this compound a des applications potentielles dans le développement de systèmes de libération contrôlée. Par exemple, il peut être incorporé dans des polymères qui répondent à la présence de biomolécules spécifiques, conduisant à la libération d'agents actifs comme l'insuline en réponse aux niveaux de sucre dans le sang .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process .

Result of Action

The result of the action of 5-Cyanopyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of 5-Cyanopyridine-2-boronic acid is influenced by environmental factors such as air and heat . The compound is incompatible with oxidizing agents and should be stored in a refrigerated environment (2-4°C) to maintain its stability .

Analyse Biochimique

Biochemical Properties

(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in (5-Cyanopyridin-2-yl)boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .

Cellular Effects

The effects of (5-Cyanopyridin-2-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Cyanopyridin-2-yl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, (5-Cyanopyridin-2-yl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, (5-Cyanopyridin-2-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, (5-Cyanopyridin-2-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Cyanopyridin-2-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that (5-Cyanopyridin-2-yl)boronic acid can have sustained effects on cellular function, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of (5-Cyanopyridin-2-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (5-Cyanopyridin-2-yl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

(5-Cyanopyridin-2-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of (5-Cyanopyridin-2-yl)boronic acid, influencing its overall efficacy and toxicity . Additionally, (5-Cyanopyridin-2-yl)boronic acid can impact metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, (5-Cyanopyridin-2-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, (5-Cyanopyridin-2-yl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of (5-Cyanopyridin-2-yl)boronic acid within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of (5-Cyanopyridin-2-yl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of (5-Cyanopyridin-2-yl)boronic acid within these compartments can influence its ability to modulate cellular processes and biochemical reactions .

Propriétés

IUPAC Name |

(5-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJDSZUNQGJXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590543 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910547-29-4 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)